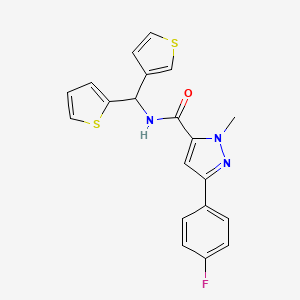
3-(4-fluorophenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H16FN3OS2 and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
Thiophene derivatives have been known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the wide range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level.
Activité Biologique
3-(4-fluorophenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide, with the CAS number 2034332-91-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is C20H16FN3OS2 with a molecular weight of 397.5 g/mol. It features a pyrazole core substituted with fluorophenyl and thiophene groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16FN3OS2 |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 2034332-91-5 |
Biological Activity Overview
Research indicates that pyrazole derivatives, including the compound , exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Pyrazoles have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, by inhibiting protein tyrosine phosphatase B (PtpB), which is crucial for bacterial virulence and survival in macrophages .
- Anti-inflammatory Properties : Compounds within this class have been documented for their anti-inflammatory effects. Specific pyrazole derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential for treating inflammatory diseases .
- Anticancer Potential : The anticancer activity of pyrazoles has been attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various molecular pathways .
- Neuroprotective Effects : Some studies suggest that pyrazoles can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in signal transduction pathways, particularly those related to inflammation and cancer progression.
- Modulation of Gene Expression : Pyrazole derivatives may influence gene expression patterns associated with cell cycle regulation and apoptosis.
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives similar to the compound :
- Study on Anti-inflammatory Activity :
- Antimicrobial Efficacy :
- Anticancer Activity :
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS2/c1-24-17(11-16(23-24)13-4-6-15(21)7-5-13)20(25)22-19(14-8-10-26-12-14)18-3-2-9-27-18/h2-12,19H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFZNGUCTDHGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














